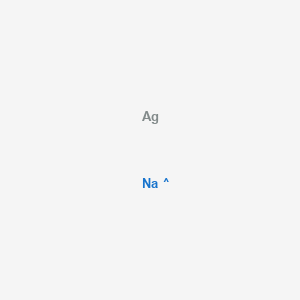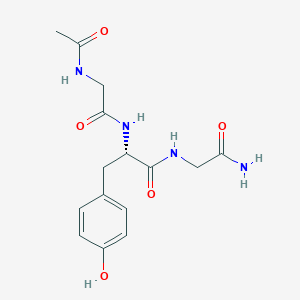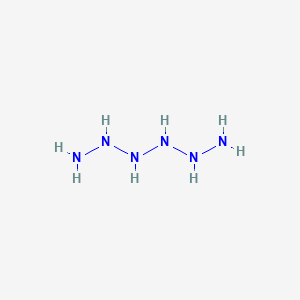
Hexaazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaazane, also known as H8N6, is a compound composed of eight hydrogen atoms and six nitrogen atoms. It belongs to the class of azanes, which are acyclic, saturated hydronitrogens. This compound is a relatively less-studied compound but holds potential for various scientific applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexaazane can be synthesized through various methods, although detailed synthetic routes are not extensively documented. One common approach involves the reaction of ammonia with nitrogen-rich compounds under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the N-N bonds .
Industrial Production Methods: Industrial production of this compound is not well-established due to its limited commercial applications. potential methods could involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hexaazane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.
Reduction: Ammonia and other nitrogen-hydrogen compounds.
Substitution: Various substituted nitrogen compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for synthesizing other nitrogen-rich compounds.
Biology: Hexaazane derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of hexaazane involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The nitrogen atoms in this compound can also act as electron donors, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Hexaazane is unique compared to other azanes due to its higher nitrogen content. Similar compounds include:
Ammonia (NH3): The simplest azane with one nitrogen atom.
Hydrazine (N2H4): Contains two nitrogen atoms and is used as a rocket propellant.
Triazane (N3H5):
This compound’s higher nitrogen content makes it a potential candidate for high-energy applications and as a precursor for synthesizing more complex nitrogen-rich compounds.
Propriétés
Numéro CAS |
50511-61-0 |
|---|---|
Formule moléculaire |
H8N6 |
Poids moléculaire |
92.10 g/mol |
InChI |
InChI=1S/H8N6/c1-3-5-6-4-2/h3-6H,1-2H2 |
Clé InChI |
HVPXFUWOXUHAFG-UHFFFAOYSA-N |
SMILES canonique |
NNNNNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


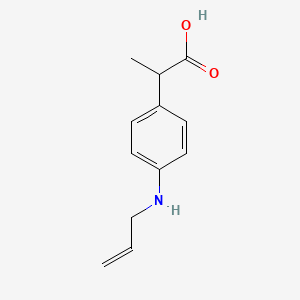
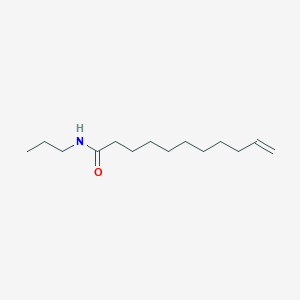
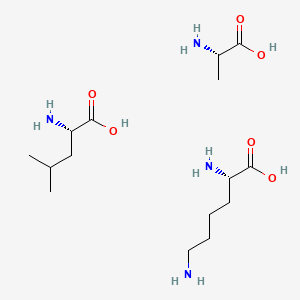
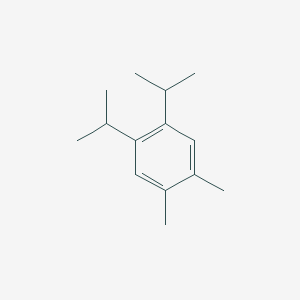
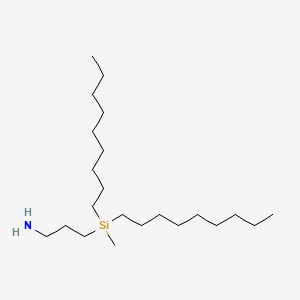
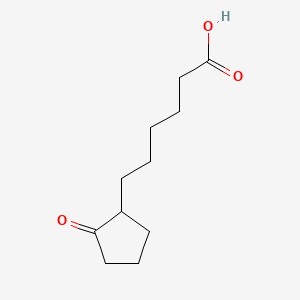
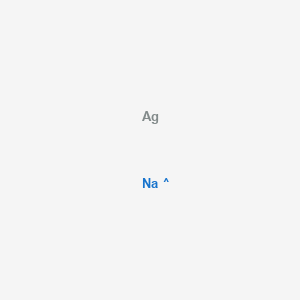
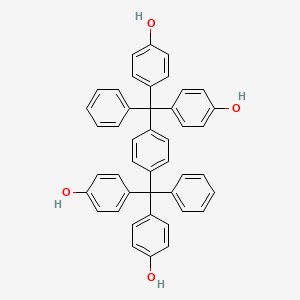
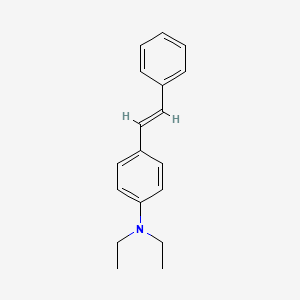
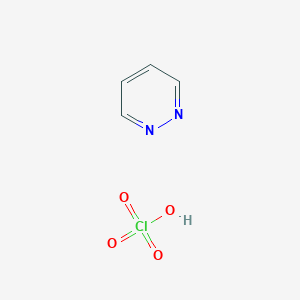
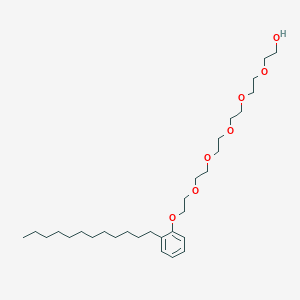
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
